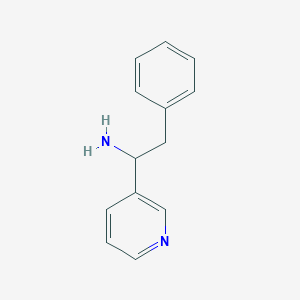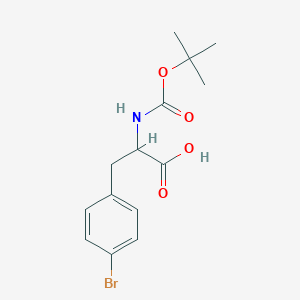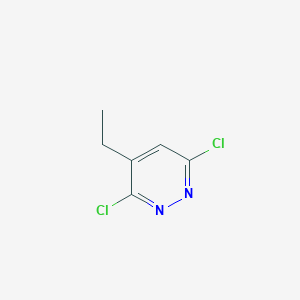
3,6-Dichloro-4-ethylpyridazine
Vue d'ensemble
Description
3,6-Dichloro-4-ethylpyridazine is a chemical compound used for research purposes . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
The synthesis of 3,6-Dichloro-4-ethylpyridazine involves a reaction of 4-methyl-3,6-pyridazinediol in phosphorous oxychloride . The mixture is refluxed on an oil bath for 7 hours. The excess amount of POCl3 is removed in vacuum, the residue is cooled and added to ice .Molecular Structure Analysis
The molecular structure of 3,6-Dichloro-4-ethylpyridazine is represented by the formula C6H6Cl2N2 . The SMILES representation is CC1=CC(Cl)=NN=C1Cl .Safety And Hazards
Propriétés
IUPAC Name |
3,6-dichloro-4-ethylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-2-4-3-5(7)9-10-6(4)8/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUMFVUOUWBXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554475 | |
| Record name | 3,6-Dichloro-4-ethylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-4-ethylpyridazine | |
CAS RN |
107228-54-6 | |
| Record name | 3,6-Dichloro-4-ethylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

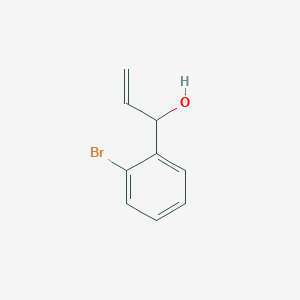
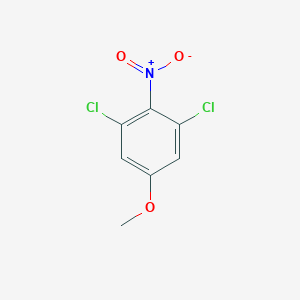
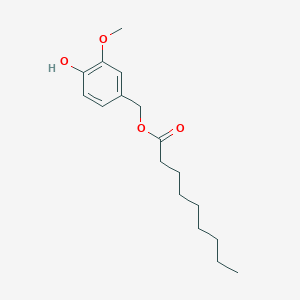
![3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B178490.png)
![1-benzyl-1H-imidazo[4,5-b]pyridine](/img/structure/B178492.png)
![Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane](/img/structure/B178495.png)
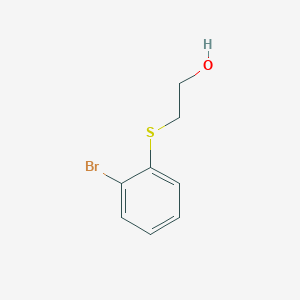
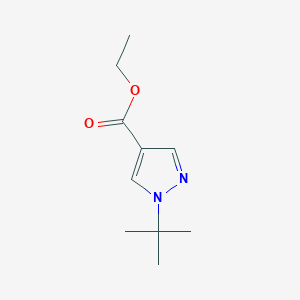
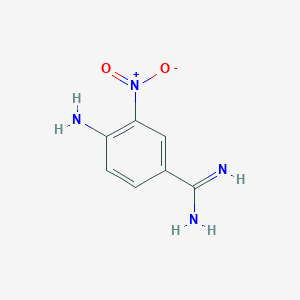
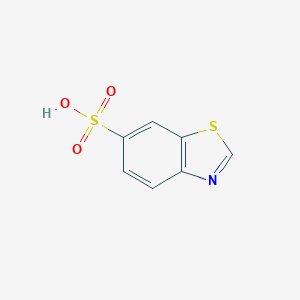
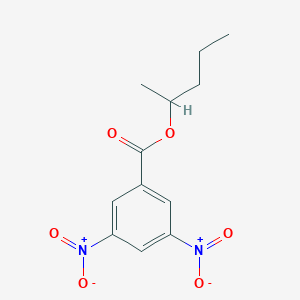
![Methyl 2-methylbenzo[d]oxazole-6-carboxylate](/img/structure/B178514.png)
